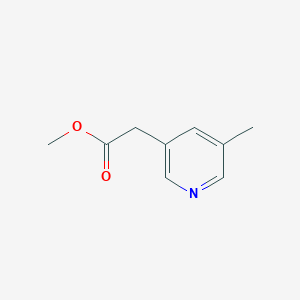

Methyl 2-(5-methylpyridin-3-yl)acetate

CAS No.: 1256804-64-4

Cat. No.: VC3015263

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256804-64-4 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | methyl 2-(5-methylpyridin-3-yl)acetate |

| Standard InChI | InChI=1S/C9H11NO2/c1-7-3-8(6-10-5-7)4-9(11)12-2/h3,5-6H,4H2,1-2H3 |

| Standard InChI Key | RVEZFLOUMBNDNN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1)CC(=O)OC |

| Canonical SMILES | CC1=CC(=CN=C1)CC(=O)OC |

Introduction

Methyl 2-(5-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring with a methyl group at the 5-position and an acetate group attached to the 3-position. This compound is of interest in organic synthesis due to its potential applications in the development of complex organic molecules and pharmaceuticals.

Synthesis of Methyl 2-(5-methylpyridin-3-yl)acetate

The synthesis of Methyl 2-(5-methylpyridin-3-yl)acetate typically involves esterification reactions. This process involves the reaction of an alcohol with an acid to form an ester. For this compound, the synthesis might involve reacting (5-methylpyridin-3-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct.

Synthesis Conditions

-

Reaction Conditions: The reaction often requires refluxing the mixture for several hours to ensure complete conversion of reactants to products.

-

Industrial Settings: Continuous flow reactors may be used to enhance control over reaction parameters like temperature and pressure, improving yield and purity.

Biological Interactions

-

Mechanism of Action: The compound can undergo hydrolysis, releasing (5-methylpyridin-3-yl)methanol, which may interact with enzymes and receptors. The pyridine ring facilitates π-π interactions and hydrogen bonding, enhancing binding affinity and specificity towards biological targets.

Spectral Characteristics and Identification

Methyl 2-(5-methylpyridin-3-yl)acetate can be identified and characterized using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide specific spectral characteristics that are crucial for its identification.

Spectral Data

| Technique | Description |

|---|---|

| NMR | Provides detailed structural information based on the magnetic properties of nuclei. |

| MS | Offers molecular weight and fragmentation patterns to confirm the compound's identity. |

Future Directions

-

Pharmaceutical Development: Investigating its role in the synthesis of novel drugs.

-

Biological Studies: Exploring its interactions with enzymes and receptors.

Given the limited specific data available on Methyl 2-(5-methylpyridin-3-yl)acetate, future studies should focus on its detailed synthesis conditions, spectral characteristics, and biological interactions to fully leverage its potential in organic synthesis and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume